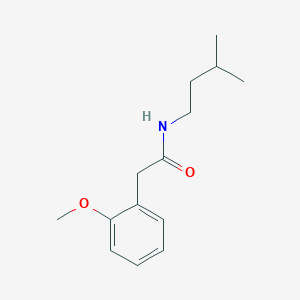
N-isopentyl-2-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopentyl-2-(2-methoxyphenyl)acetamide, commonly known as MPA, is a synthetic compound that belongs to the class of amides. It has been extensively studied for its potential applications in scientific research. MPA is a white, crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Wirkmechanismus
The exact mechanism of action of MPA is not fully understood. However, it has been proposed that MPA acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. MPA has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
MPA has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of proinflammatory cytokines such as TNF-α and IL-1β. MPA has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. MPA has been shown to have analgesic and antipyretic effects.
Vorteile Und Einschränkungen Für Laborexperimente
MPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. MPA has been extensively studied for its potential applications in scientific research. However, there are also some limitations associated with the use of MPA in lab experiments. MPA is a synthetic compound that may not fully mimic the effects of natural compounds. MPA may also have off-target effects that need to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for the study of MPA. Further studies are needed to fully understand the mechanism of action of MPA. Future studies should also investigate the potential applications of MPA in the treatment of various inflammatory diseases. Additionally, studies should evaluate the safety and efficacy of MPA in animal models and human clinical trials. Finally, the development of novel derivatives of MPA with improved pharmacokinetic and pharmacodynamic properties should be explored.
Conclusion:
In conclusion, MPA is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. MPA has been shown to inhibit the production of proinflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. Further studies are needed to fully understand the mechanism of action of MPA and its potential applications in the treatment of various inflammatory diseases.
Synthesemethoden
The synthesis of MPA involves the reaction of isopentylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane. The resulting product is then purified by recrystallization using an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
MPA has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. MPA has been shown to inhibit the production of proinflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases.
Eigenschaften
Produktname |
N-isopentyl-2-(2-methoxyphenyl)acetamide |
|---|---|
Molekularformel |
C14H21NO2 |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C14H21NO2/c1-11(2)8-9-15-14(16)10-12-6-4-5-7-13(12)17-3/h4-7,11H,8-10H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
FEFFUSNTSZFBAV-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)CC1=CC=CC=C1OC |
Kanonische SMILES |
CC(C)CCNC(=O)CC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)


![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)
![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)






